molecular formula C10H13Cl2N B2871711 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 2055841-65-9

6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B2871711
CAS No.: 2055841-65-9
M. Wt: 218.12
InChI Key: AXGVCEPSKLJNQI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGVCEPSKLJNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include various substituted tetrahydronaphthalene derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
  • CAS No.: 2055841-65-9
  • Molecular Formula : C₁₀H₁₃Cl₂N
  • Molecular Weight : 218.12 g/mol
  • Synonyms: 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine HCl, 6-Chloro-1-THN-1-amine hydrochloride
  • PubChem CID : 127263947

Structural Features: The compound consists of a tetrahydronaphthalene (tetralin) backbone with a chlorine substituent at the 6-position and an amine group at the 1-position, forming a hydrochloride salt.

Applications :
Primarily used in research settings, it serves as a building block for synthesizing pharmacologically active molecules, including antidepressants and their intermediates .

Stereoisomers
Property (S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
CAS No. 2055848-85-4 1810074-75-9
Molecular Formula C₁₀H₁₃Cl₂N C₁₀H₁₃Cl₂N
Purity >95% Not specified
Storage -80°C (6 months) or -20°C (1 month) Not specified
Use Chiral intermediates in drug development Research applications

Key Differences :

  • The (S)-enantiomer is explicitly noted for its use in preparing chiral pharmaceuticals, with strict storage protocols to maintain stability .
Substituent Variations
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent
(S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride 911372-79-7 C₁₁H₁₆ClNO 213.70 Methoxy (─OCH₃)
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride 1199782-94-9 C₁₀H₁₂Cl₃N 252.57 Dichloro (Cl at 5,7)
(R)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine 1259690-75-9 C₁₁H₁₄ClN 195.69 Methyl (─CH₃ at 5)

Key Differences :

  • Dichloro Substituent : The 5,7-dichloro variant has higher molecular weight and lipophilicity, which may influence pharmacokinetics .
  • Methyl Substituent : The 5-methyl group introduces steric hindrance, possibly affecting binding to biological targets .
Positional Isomers
Compound Name CAS No. Amine Position Molecular Formula
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine HCl 2055841-65-9 1 C₁₀H₁₃Cl₂N
6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine HCl Not specified 2 C₁₀H₁₃Cl₂N

Key Differences :

  • The positional isomer with the amine at the 2-position (vs. 1-position) may exhibit altered hydrogen-bonding capabilities and receptor interactions .
Pharmaceutical Analogs and Impurities
Compound Name (Example) CAS No. Relation to Target Compound Molecular Formula
Sertraline Hydrochloride 79559-97-0 Antidepressant drug with structural similarity C₁₇H₁₈Cl₃N
(1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine HCl 79617-96-2 Sertraline intermediate C₁₇H₁₈Cl₃N
(1R,4R)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine HCl 79645-15-1 Sertraline impurity C₁₇H₁₈Cl₃N

Key Differences :

  • Sertraline and Intermediates : These compounds feature a dichlorophenyl group and a methylamine substitution, expanding the aromatic system and increasing molecular complexity compared to the target compound. Such modifications enhance selectivity for serotonin reuptake inhibition .
  • Impurities: Minor structural changes (e.g., stereochemistry or substituent position) in impurities like (1R,4R)-isomers can significantly alter pharmacological activity and safety profiles .

Biological Activity

Introduction

6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS Number: 2055841-65-9) is a chemical compound with notable pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Chemical Properties

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC10H13Cl2N
Molecular Weight218.12 g/mol
IUPAC Name6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine; hydrochloride
PubChem CID127263947

Biological Activity

Research indicates that 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibits activity as a selective inhibitor of certain enzymes and receptors. Notably, it has been studied for its interactions with:

  • Dopamine Receptors : The compound shows affinity for dopamine receptors, which may contribute to its potential use in treating neurological disorders.
  • Serotonin Receptors : Its interaction with serotonin pathways suggests possible applications in mood disorders and anxiety treatments.

Pharmacokinetics

The pharmacokinetic profile of the compound remains under investigation. Preliminary studies suggest:

  • Absorption : High gastrointestinal absorption is expected due to its lipophilic nature.
  • Metabolism : The metabolic pathways are not fully elucidated but may involve phase I and phase II metabolism common to amine compounds.
  • Excretion : Renal excretion is anticipated given the presence of polar functional groups.

Case Studies and Research Findings

  • Neuropharmacological Studies : In animal models, administration of 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride resulted in significant alterations in behavior indicative of dopaminergic modulation. Doses correlated with reduced anxiety-like behaviors and increased exploratory activity.
  • Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibits specific enzyme activities related to neurotransmitter metabolism. For instance, it showed IC50 values in the low micromolar range against certain monoamine oxidases (MAOs), suggesting potential as an antidepressant.
  • Safety Profile : Toxicological assessments indicate a moderate safety profile with minimal acute toxicity at therapeutic doses. However, further long-term studies are necessary to ascertain chronic effects and potential side effects.

Comparative Analysis

The following table summarizes key findings from various studies on 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride compared to other similar compounds:

CompoundIC50 (µM)Primary TargetTherapeutic Potential
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine HCl0.17MAO InhibitionAntidepressant
Fosmidomycin0.05DXR InhibitionAntimicrobial
(S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine HCl0.24Serotonin ReceptorMood Stabilizer

6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibits promising biological activity through its interactions with neurotransmitter systems and enzyme inhibition. While preliminary data supports its potential therapeutic applications in neuropharmacology and mood disorders, further research is essential to fully elucidate its mechanisms of action and safety profile. Future studies should focus on comprehensive pharmacokinetic evaluations and long-term toxicity assessments to establish clinical viability.

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